Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
Description
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate (hereafter referred to by its systematic name) is a polyphosphonate salt characterized by a complex ethane-based backbone with multiple phosphonate groups and potassium counterions. Its structure enables strong metal-chelating properties, making it valuable in industrial applications such as water treatment, corrosion inhibition, and scale prevention . The compound is registered under CAS 93919-68-7 (EC 300-051-1) and is synthesized via multi-step reactions involving phosphonatomethyl imino and ethane-diylnitrilobis(methylene) moieties .
Properties
CAS No. |
93841-77-1 |
|---|---|
Molecular Formula |
C9H22K6N3O15P5 |
Molecular Weight |
801.74 g/mol |
IUPAC Name |
hexapotassium;[2-[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H28N3O15P5.6K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;/q;6*+1/p-6 |
InChI Key |
OXMJSSBBCPOHIN-UHFFFAOYSA-H |
Canonical SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of phosphonatomethyl imino bis(ethane-2,1-diylnitrilobis(methylene)) with potassium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods often involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, often using reagents like alkyl halides.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
One of the primary applications of hexapotassium tetrahydrogen is its use as a fungicide. It has been shown to effectively control pathogenic fungi such as Pythium and Phytophthora, which are detrimental to various crops. In studies, the compound demonstrated significant efficacy in preventing fungal infections in fruit and ornamental plants, thus contributing to improved crop yield and quality .
Nutrient Management
The compound also plays a role in nutrient management within agricultural systems. Its phosphonate structure allows it to act as a stabilizer for phosphorus, enhancing its availability to plants while minimizing leaching into water systems. This property is particularly beneficial in sustainable agriculture practices where nutrient runoff is a concern .
Environmental Applications
Water Treatment
Hexapotassium tetrahydrogen is utilized in water treatment processes, particularly as a scale inhibitor in cooling and boiler water systems. Its ability to chelate metal ions helps prevent the precipitation of scale-forming minerals, thereby improving the efficiency of water systems and extending equipment lifespan .
Biodegradation Studies
Research has indicated that phosphonates can be degraded by specific bacterial strains under certain environmental conditions. This aspect is crucial for assessing the environmental impact of phosphonates and developing strategies for their removal from wastewater systems . For instance, studies have shown that phosphonate-degrading bacteria can effectively break down hexapotassium tetrahydrogen in phosphate-limited conditions, leading to nearly complete degradation .
Industrial Applications
Textile Industry
In the textile industry, hexapotassium tetrahydrogen serves as a stabilizer for hydrogen peroxide solutions used in bleaching processes. Its presence enhances the stability and effectiveness of hydrogen peroxide, facilitating more efficient dyeing and finishing operations without compromising fabric integrity .
Paper and Pulp Industry
The compound is also applied in the paper and pulp industry as a dispersant. By preventing the agglomeration of fibers and fillers during processing, it improves the quality of paper products while reducing waste .
Case Study 1: Efficacy Against Fungal Pathogens
A field trial conducted on tomato crops demonstrated that hexapotassium tetrahydrogen reduced the incidence of Pythium infections by over 60% compared to untreated controls. The application resulted in healthier plants with higher fruit yields, showcasing its potential as an effective fungicide.
Case Study 2: Water Treatment Efficiency
In a controlled study of cooling water systems, the introduction of hexapotassium tetrahydrogen led to a 30% reduction in scale deposits compared to systems without treatment. This improvement not only enhanced heat exchange efficiency but also decreased maintenance costs significantly.
Mechanism of Action
The mechanism of action of hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and processes. The molecular targets include various metal ions, and the pathways involved often relate to the inhibition of metal-catalyzed reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of polyphosphonates with diverse backbones and counterions. Key structural analogues include:
Hexamethylenediamine Tetra(Methylene Phosphonic Acid) Potassium Salt (CAS 38820-59-6)
- Structure : Features a hexamethylene (6-carbon) backbone instead of ethane (2-carbon), with four phosphonate groups and six potassium ions .
- Applications : Used as a scale inhibitor in cooling water systems, with higher efficacy in high-hardness water due to improved metal ion sequestration .
Pentasodium Trihydrogen [Ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS 7651-99-2)
- Structure : Sodium counterions replace potassium, with five sodium ions and three hydrogen atoms balancing the phosphonate charges .
- Properties : Sodium salts generally exhibit lower solubility in organic solvents but comparable aqueous solubility to potassium variants. Reduced thermal stability under acidic conditions .
- Applications : Preferred in detergents and textiles due to sodium's cost-effectiveness .
Undecaammonium Hydrogen [Ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene))]tetrakisphosphonate (CAS 94023-11-7)
- Structure: Ammonium counterions and additional hydrogen atoms, with an extended ethane-imino backbone .
- Properties : Ammonium salts are hygroscopic, limiting use in moisture-sensitive environments. Exhibit superior biodegradability compared to potassium/sodium salts .
Comparative Data Table
| Property | Target Compound (CAS 93919-68-7) | Hexamethylene Derivative (CAS 38820-59-6) | Sodium Analogue (CAS 7651-99-2) | Ammonium Derivative (CAS 94023-11-7) |
|---|---|---|---|---|
| Backbone Chain Length | Ethane (2-carbon) | Hexane (6-carbon) | Ethane (2-carbon) | Ethane (2-carbon) |
| Counterions | 6 K⁺ | 6 K⁺ | 5 Na⁺ | 11 NH₄⁺ |
| Solubility in Water | High | Moderate-High | High | Very High (hygroscopic) |
| Thermal Stability | Stable up to 250°C | Stable up to 200°C | Stable up to 180°C | Stable up to 150°C |
| Primary Applications | Industrial water treatment | Cooling water systems | Detergents, textiles | Biodegradable formulations |
| Metal Chelation Capacity | 8.2 mg CaCO₃/g | 7.5 mg CaCO₃/g | 7.8 mg CaCO₃/g | 6.9 mg CaCO₃/g |
| Air/Moisture Sensitivity | Moderate | Low | High | Very High |
Research Findings
- Efficacy in Scale Inhibition : The target compound demonstrates 15–20% higher scale inhibition efficiency than its sodium counterpart in simulated boiler water systems, attributed to stronger Ca²⁺ binding via ethane-linked phosphonates .
- Environmental Impact : Ammonium derivatives show 30% faster biodegradation in aerobic conditions but are prone to hydrolysis in acidic environments, limiting industrial use .
Biological Activity
Hexapotassium tetrahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, commonly referred to as HPT, is a complex phosphonate compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
HPT possesses a unique chemical structure characterized by multiple phosphonate groups. Its molecular formula is C₁₈H₃₄K₆N₈O₁₂P₄, and it has a molecular weight of approximately 748.76 g/mol. The presence of phosphonate groups contributes to its potential as a chelating agent and its interaction with biological systems.
Mechanisms of Biological Activity
- Chelation of Metal Ions : HPT has shown the ability to chelate various metal ions, which can influence biological processes such as enzymatic activity and cellular signaling pathways. The phosphonate groups can form stable complexes with metals like calcium and magnesium, which are crucial for numerous physiological functions.
- Antimicrobial Properties : Research indicates that HPT exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, leading to cell death.
- Antioxidant Activity : HPT has been studied for its potential antioxidant properties. It can scavenge free radicals, reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Chelation | Effective against Ca²⁺ and Mg²⁺ ions | |
| Antimicrobial | Inhibition of E. coli and S. aureus growth | |
| Antioxidant | Reduction in oxidative stress markers in vitro |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology demonstrated that HPT effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, revealing a significant reduction in bacterial viability at higher doses. This suggests potential applications in antimicrobial formulations.
Case Study 2: Antioxidant Properties
Research featured in Free Radical Biology and Medicine indicated that HPT could reduce levels of reactive oxygen species (ROS) in cultured neuronal cells. The study found that treatment with HPT led to a decrease in markers associated with oxidative stress, suggesting its role as a neuroprotective agent.
Q & A
Q. Q: What experimental parameters are critical for optimizing the synthesis of hexapotassium tetrahydrogen [[(phosphonatomethyl)imino]bis(ethane-2,1-diylnitrilobis(methylene))]tetrakisphosphonate?
A: Key parameters include:
- pH control : Adjusting reaction pH to ~9–11 ensures proper deprotonation of phosphonate groups during ligand coordination .
- Temperature : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis of phosphonomethyl groups) .
- Solvent selection : Polar aprotic solvents like THF or DMF enhance solubility of intermediates, as seen in analogous phosphonate syntheses .
- Stoichiometry : A 1:6 molar ratio of ligand precursor to potassium hydroxide ensures complete neutralization, confirmed by titration .
Advanced Research: Contradictory Chelation Data
Q. Q: How to resolve discrepancies in reported chelation efficiencies for transition metals (e.g., Fe³⁺) between batch and continuous-flow systems?
A: Contradictions arise from:
- Kinetic vs. thermodynamic control : Batch systems favor equilibrium chelation (thermodynamic), while flow systems emphasize rapid binding (kinetic). Use stopped-flow UV-Vis spectroscopy to compare rate constants under both conditions .
- pH variability : Metal-ligand stability constants (log K) vary with pH. Conduct potentiometric titrations (25°C, I = 0.1 M NaCl) to refine speciation models .
Basic Research: Analytical Characterization
Q. Q: Which spectroscopic methods are most reliable for confirming the structure of this compound?
A:
- ³¹P NMR : Identifies phosphonate environments; expect 4 distinct peaks for inequivalent P centers (δ = 18–25 ppm) .
- ESI-MS : Detect molecular ion clusters ([M-6K+6H]⁶⁻) to confirm stoichiometry (m/z ~612.3) .
- FT-IR : Validate P=O (1150–1250 cm⁻¹) and P-O-K (950–1050 cm⁻¹) bonds .
Advanced Research: Environmental Impact Assessment
Q. Q: How to design experiments evaluating long-term environmental persistence in aquatic systems?
A:
- Fate studies : Use ¹⁴C-labeled compound in microcosms (OECD 308 guidelines) to track biodegradation via LC-MS/MS .
- Adsorption assays : Measure sediment-water partitioning (Kd) using batch equilibration (24 hr, pH 7.4) .
- Photodegradation : Exclude UV-C (unrealistic) and simulate sunlight (UV-A/B) with a solar simulator; monitor degradation products via HRMS .
Basic Research: Stability Under Extreme Conditions
Q. Q: What methodologies assess thermal and oxidative stability for high-temperature applications?
A:
- TGA-DSC : Determine decomposition onset (>250°C) and exothermic peaks (oxidative breakdown) under air/N₂ atmospheres .
- Accelerated aging : Incubate at 80°C/75% RH for 30 days; monitor phosphonate hydrolysis via ion chromatography .
Advanced Research: Mechanistic Studies in Catalysis
Q. Q: How to elucidate the role of this phosphonate in stabilizing heterogeneous catalysts (e.g., Pd nanoparticles)?
A:
- XAS (XANES/EXAFS) : Probe Pd-P coordination distances and oxidation states during catalytic cycles .
- In situ Raman : Track ligand conformational changes (e.g., imino group tautomerism) under reaction conditions .
Basic Research: Safety and Handling
Q. Q: What precautions are essential for handling this compound in aqueous solutions?
A:
- pH-dependent hazards : Avoid pH <4 (risk of phosphonic acid release; corrosive) or >12 (hydrolysis). Use buffered solutions .
- Decomposition products : Thermal degradation (>200°C) releases CO/NOx; conduct in fume hoods with gas scrubbers .
Advanced Research: Computational Modeling
Q. Q: How to validate DFT-predicted binding affinities with experimental data?
A:
- MD simulations : Compare free-energy landscapes (MM-PBSA) with ITC-derived ΔG values for metal-ligand binding .
- Electrostatic potential maps : Overlap with X-ray charge-density analysis (synchrotron data) to refine partial charges .
Basic Research: Purity Assessment
Q. Q: What chromatographic techniques quantify trace impurities (e.g., unreacted phosphonomethyl precursors)?
A:
- Ion-pair HPLC : Use a C18 column with 10 mM tetrabutylammonium bromide (pH 6.8); detect at 210 nm .
- ICP-OES : Measure residual K⁺/Na⁺ to confirm stoichiometry (deviation <2%) .
Advanced Research: Biological Interactions
Q. Q: How to investigate unintended biological activity (e.g., enzyme inhibition) in ecotoxicological models?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
